

Spectroscopic Profile of Pityol: A Technical Guide

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Compound of Interest

Compound Name: *Pityol*
Cat. No.: *B1250210*

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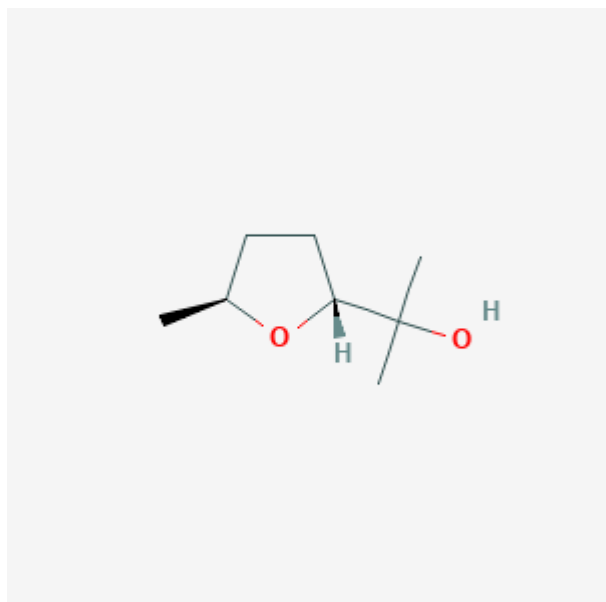
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Pityol**, scientifically known as 2-[(2R,5S)-5-methyloxolan-2-yl]propan-2-ol. Due to the limited availability of published experimental spectra for this specific compound, this document combines reported mass spectrometry data with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics based on its chemical structure. Detailed, generalized experimental protocols for obtaining such data are also provided to facilitate further research and verification.

Chemical Structure

IUPAC Name: 2-[(2R,5S)-5-methyloxolan-2-yl]propan-2-ol Molecular Formula: $C_8H_{16}O_2$

Molecular Weight: 144.21 g/mol



Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for **Pityol**.

Mass Spectrometry (MS)

While a full, publicly available mass spectrum is not readily accessible, fragmentation data for (E)-**Pityol** has been reported. The major fragment ions observed are listed below.

Mass-to-Charge Ratio (m/z)	Interpretation
129	$[M-CH_3]^+$
102	Loss of a propan-2-ol radical
85	Further fragmentation of the tetrahydrofuran ring
59	$[C_3H_7O]^+$ fragment from the propan-2-ol moiety

Predicted 1H NMR Spectroscopy ($CDCl_3$, 400 MHz)

The predicted proton NMR chemical shifts are based on the analysis of the chemical environment of the protons in the **Pityol** structure.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~3.8 - 4.0	m	1H	H-5 (CH-O)
~3.6 - 3.8	m	1H	H-2 (CH-O)
~2.0 (broad s)	s	1H	-OH
~1.5 - 1.9	m	4H	H-3, H-4 (CH ₂)
1.22	d	3H	CH ₃ at C5
1.18	s	3H	CH ₃ of propan-2-ol
1.15	s	3H	CH ₃ of propan-2-ol

Predicted ¹³C NMR Spectroscopy (CDCl₃, 100 MHz)

The predicted carbon-13 NMR chemical shifts are based on the functional groups present in Pityol.

Chemical Shift (δ , ppm)	Assignment
~80-85	C-2 (O-C-O)
~70-75	C-5 (CH-O)
~70-75	C(OH) of propan-2-ol
~30-35	C-3 (CH ₂)
~25-30	C-4 (CH ₂)
~25-30	CH ₃ of propan-2-ol
~20-25	CH ₃ of propan-2-ol
~20-25	CH ₃ at C5

Predicted Infrared (IR) Spectroscopy

The expected IR absorption bands for **Pityol** are based on its alcohol and ether functional groups.

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3600 - 3200	Strong, Broad	O-H stretch (alcohol)
2970 - 2850	Strong	C-H stretch (alkane)
1150 - 1085	Strong	C-O stretch (tertiary alcohol)
1150 - 1050	Strong	C-O-C stretch (cyclic ether)
1470 - 1430	Medium	C-H bend (alkane)
1380 - 1370	Medium	C-H bend (gem-dimethyl)

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for a small organic molecule like **Pityol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-10 mg of the purified **Pityol** sample for ¹H NMR and 20-50 mg for ¹³C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
 - Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
 - Cap the NMR tube securely.

- Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.
 - Place the sample into the NMR magnet.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
 - Acquire the ^1H NMR spectrum using a standard pulse program. Typical parameters for a 400 MHz spectrometer would include a spectral width of 12-16 ppm, a 90° pulse, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
 - For the ^{13}C NMR spectrum, use a proton-decoupled pulse sequence. Typical parameters for a 100 MHz experiment would include a spectral width of 200-220 ppm, a $30\text{-}45^\circ$ pulse, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ^{13}C .
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
 - Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
 - Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.
 - Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to deduce the connectivity of the atoms.

Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid):
 - Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
 - Place one or two drops of the liquid **Pityol** sample onto the center of one salt plate.
 - Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid trapping air bubbles.
 - Mount the sandwiched plates in the spectrometer's sample holder.
- Data Acquisition:
 - Record a background spectrum of the empty IR beam path. This will be automatically subtracted from the sample spectrum.
 - Place the sample holder with the **Pityol** sample into the spectrometer.
 - Acquire the IR spectrum, typically over a range of 4000 to 400 cm^{-1} .
 - Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
- Data Processing and Analysis:
 - The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm^{-1}).
 - Identify the characteristic absorption bands and compare them to correlation charts to confirm the presence of functional groups such as O-H (alcohol) and C-O-C (ether).

Mass Spectrometry (MS) coupled with Gas Chromatography (GC-MS)

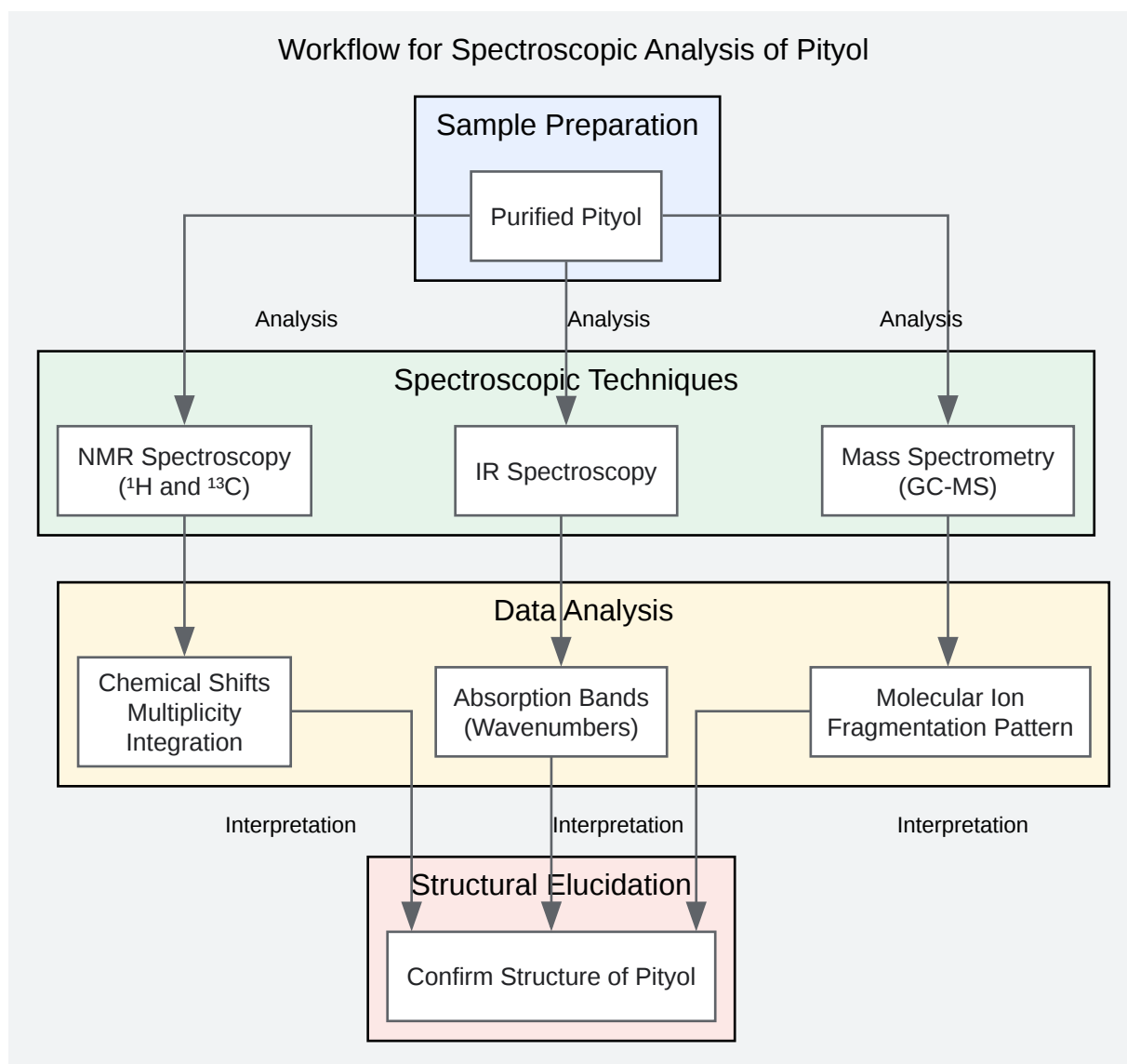
- Sample Preparation:
 - Prepare a dilute solution of **Pityol** in a volatile organic solvent (e.g., dichloromethane or diethyl ether) at a concentration of approximately 1 mg/mL.

- GC-MS System and Conditions:
 - Gas Chromatograph (GC):
 - Injector: Set to a temperature of 250 °C.
 - Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at a rate of 10 °C/min to 250 °C and hold for 5 minutes.
 - Mass Spectrometer (MS):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole.
 - Scan Range: m/z 40-400.
 - Ion Source Temperature: 230 °C.
 - Transfer Line Temperature: 280 °C.
- Data Acquisition and Analysis:
 - Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
 - The GC will separate the components of the sample, and the eluting compounds will enter the mass spectrometer.
 - The mass spectrometer will ionize and fragment the molecules, and the detector will record the mass-to-charge ratio of the resulting ions.
 - Analyze the resulting mass spectrum to identify the molecular ion peak (if present) and the fragmentation pattern. Compare the fragmentation pattern with known fragmentation

pathways for alcohols and ethers to confirm the structure of **Pityol**.

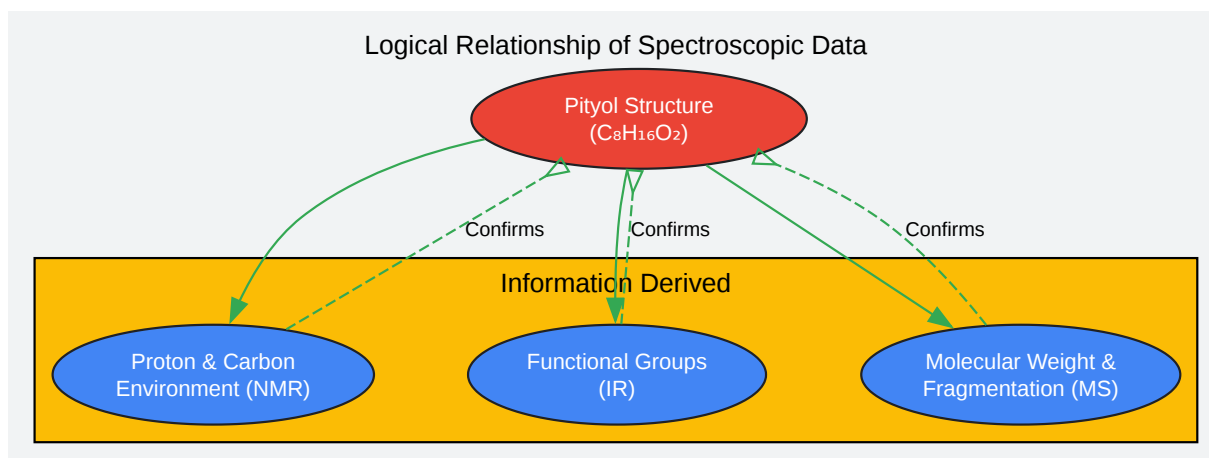
Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the logical relationship of the techniques.



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Caption: A flowchart illustrating the general workflow for the spectroscopic analysis and structural elucidation of **Pityol**.



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Caption: A diagram showing the logical relationship between **Pityol's** structure and the information derived from different spectroscopic techniques.

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